3-(4-Isobutyl-1-piperazinyl)rifamycin

Vue d'ensemble

Description

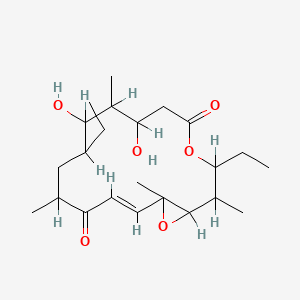

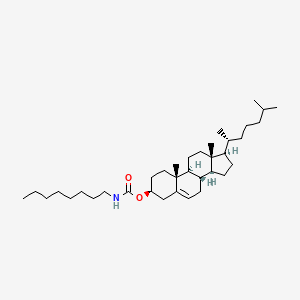

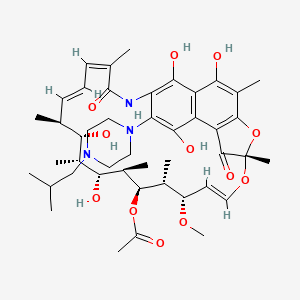

“3-(4-Isobutyl-1-piperazinyl)rifamycin” is a semi-synthetic antibiotic derivative of rifamycin SV . It is a red-brown crystalline powder very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol . It is also known as Rifampicin .

Synthesis Analysis

Rifampicin is a semi-synthetic ansamycin, chemically derived from the natural rifamycin B via rifamycin S and rifamycin SV .Molecular Structure Analysis

The molecular formula of “3-(4-Isobutyl-1-piperazinyl)rifamycin” is C43H58N4O12 . The molecular weight is 822.95 g/mol . The chemical structure of rifampicin has been described in various sources .Chemical Reactions Analysis

Rifampicin has been tested in two strains of mice and in rats by oral administration. It was also tested in mice by subcutaneous administration . The drug was found to undergo complete degradation under acid-, base-, and oxidation-induced stress conditions, but was stable under other stress conditions .Physical And Chemical Properties Analysis

Rifampicin is a red-brown crystalline powder . It is very slightly soluble in water at neutral pH, freely soluble in chloroform, soluble in ethyl acetate and in methanol .Applications De Recherche Scientifique

Semisynthetic Derivatives for Tuberculosis

A study evaluated the in vivo efficacy of semisynthetic rifamycin derivatives, including 3′-hydroxy-5′-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ), for treating rifampicin-resistant infections. These derivatives exhibited improved activity against wild-type bacteria and certain rifampicin-resistant mutations (Peek et al., 2020).

Efficacy Against Leprosy

Research on KRM-1648, a 3′-hydroxy-5′-(4-isobutyl-1-piperazinyl) derivative, showed complete inhibition of Mycobacterium leprae growth in nude mice, suggesting its potential in leprosy treatment (Gidoh et al., 1992).

Antimicrobial Activities

3'-Hydroxy-5'-aminobenzoxazinorifamycin derivatives, including 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin, demonstrated potent activities against Mycobacterium tuberculosis and Mycobacterium avium complex, surpassing rifampicin and rifabutain in some aspects (Yamane et al., 1993).

Pharmacokinetics in Mice

Another study investigated the pharmacokinetic characteristics of KRM-1648 in mice. It was found that this compound had extensive tissue distribution and a long elimination time, suggesting its potential efficacy in treating mycobacterial infections (Hosoe et al., 1994).

Hypolipidemic Activity

Rifamycin derivatives, including 3-piperidinyl- and 3-piperazinylrifamycins, were identified to exert hypolipidemic activity in rats, indicating their potential in cholesterol management (Traxler et al., 1990).

Antibacterial Profile

Rifabutin, a derivative closely related to 3-(4-Isobutyl-1-piperazinyl)rifamycin, showed a broad spectrum of antimicrobial activity, especially against Mycobacterium avium complex and Mycobacterium tuberculosis (Kunin, 1996).

Electrochemical Analysis

An electrochemical study on rifampicin, a rifamycin derivative, demonstrated the potential for analytical monitoring of its synthesis process, highlighting its importance in pharmaceutical manufacturing (Hahn & Shin, 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBKCCSAVNRWOX-BVHPQESASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H63N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rifandin | |

CAS RN |

57184-22-2 | |

| Record name | R 761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifandin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.